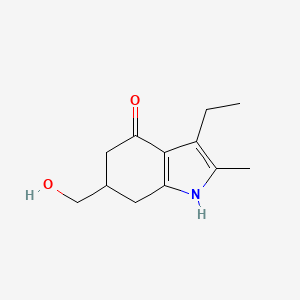![molecular formula C18H24N2O4 B12909396 10-Oxo-10-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)amino]decanoic acid CAS No. 366453-84-1](/img/structure/B12909396.png)
10-Oxo-10-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)amino]decanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Oxo-10-((1-oxoisoindolin-4-yl)amino)decanoic acid is a synthetic organic compound with the molecular formula C18H24N2O4 and a molecular weight of 332.39 g/mol . This compound is characterized by the presence of an isoindolinone moiety linked to a decanoic acid chain, making it a unique structure in the realm of organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Oxo-10-((1-oxoisoindolin-4-yl)amino)decanoic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
10-Oxo-10-((1-oxoisoindolin-4-yl)amino)decanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
10-Oxo-10-((1-oxoisoindolin-4-yl)amino)decanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 10-Oxo-10-((1-oxoisoindolin-4-yl)amino)decanoic acid involves its interaction with specific molecular targets and pathways within biological systems . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10-Oxo-10-((1-oxo-2,3-dihydroisoindol-4-yl)amino)decanoic acid
- Decanoic acid,10-((2,3-dihydro-1-oxo-1H-isoindol-4-yl)amino)-10-oxo
Uniqueness
10-Oxo-10-((1-oxoisoindolin-4-yl)amino)decanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
366453-84-1 |
|---|---|
Formule moléculaire |
C18H24N2O4 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
10-oxo-10-[(1-oxo-2,3-dihydroisoindol-4-yl)amino]decanoic acid |
InChI |
InChI=1S/C18H24N2O4/c21-16(10-5-3-1-2-4-6-11-17(22)23)20-15-9-7-8-13-14(15)12-19-18(13)24/h7-9H,1-6,10-12H2,(H,19,24)(H,20,21)(H,22,23) |
Clé InChI |
NPSQFTIHLFEFHW-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC=C2NC(=O)CCCCCCCCC(=O)O)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


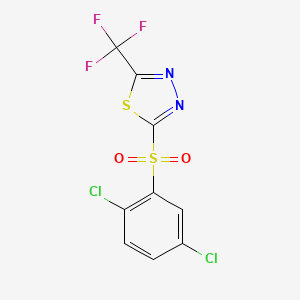

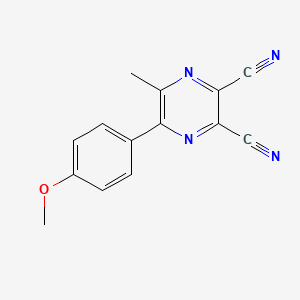
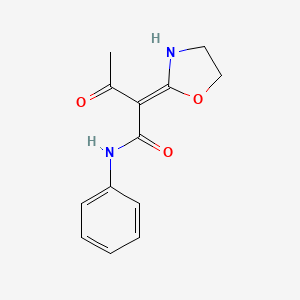


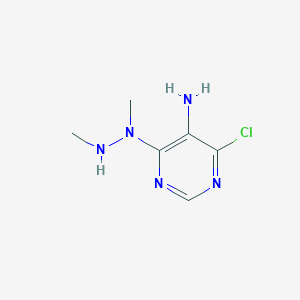
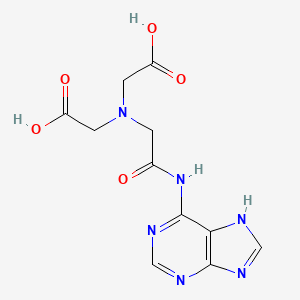
![6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12909356.png)
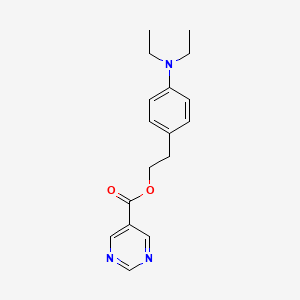
![5-Bromo-2-methyl-6-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(1H)-one](/img/structure/B12909364.png)
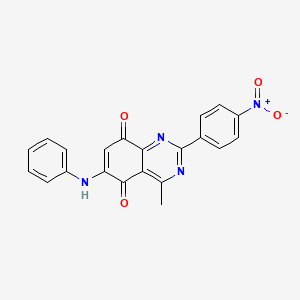
![3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909379.png)
